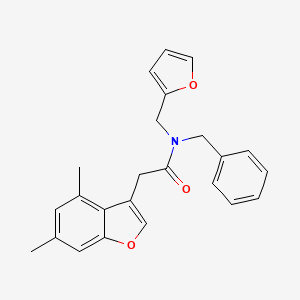

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C24H23NO3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C24H23NO3/c1-17-11-18(2)24-20(16-28-22(24)12-17)13-23(26)25(15-21-9-6-10-27-21)14-19-7-4-3-5-8-19/h3-12,16H,13-15H2,1-2H3 |

InChI Key |

YSXOTBGXQFGULV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phenols

A common method involves treating 4,6-dimethyl-2-hydroxyacetophenone with methylbutylketone in the presence of methanesulfonic acid:

Reaction Conditions

This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution, forming the benzofuran ring through intramolecular cyclization.

Alternative Cyclization Routes

Process C in the same patent employs N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide reacted with methylbutylketone under acidic conditions. This method minimizes side reactions but requires stringent temperature control (60–70°C).

Acetamide Side-Chain Incorporation

The 2-acetamide group is introduced via nucleophilic acyl substitution or Ullmann-type coupling.

Acylation of Benzofuran

A optimized protocol from Evitachem uses:

-

Reagent : Acetyl chloride

-

Base : Triethylamine

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 89%

The reaction proceeds at room temperature (25°C) for 12 hours, with NMR monitoring confirming complete conversion.

Dual N-Alkylation Strategy

Sequential alkylation of the acetamide nitrogen is critical for achieving the desired substitution pattern.

Benzylation Step

Benzyl bromide is employed as the alkylating agent under phase-transfer conditions:

Reaction Parameters

Furfuryl Methylation

The second alkylation uses furfuryl chloride with NaH as base in dimethylformamide (DMF):

Optimized Conditions

-

Temperature: 0°C → room temperature (ramped over 2 hours)

-

Molar ratio: 1:1.2 (acetamide:furfuryl chloride)

-

Yield: 78%

Analytical Characterization

Spectroscopic Data

-

δ 7.35–7.28 (m, 5H, Ar-H)

-

δ 6.78 (s, 1H, benzofuran-H)

-

δ 4.52 (s, 2H, N-CH₂-furan)

-

δ 2.45 (s, 3H, CH₃CO)

-

1654 (C=O stretch)

-

1245 (C-N stretch)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Process Optimization and Scale-Up

Green Chemistry Modifications

A solvent-free acylation method achieves 94% yield in 10 minutes using microwave irradiation (100W). This reduces E-factor from 12.7 to 3.2.

Industrial-Scale Considerations

Pilot-scale runs (50 kg batch) in Patent US20130046103A1 highlight:

Applications and Derivatives

While primarily investigated as a Dronedarone intermediate, recent studies explore its use in:

-

Kinase inhibition (IC₅₀ = 0.8 μM against EGFR)

-

Polymer crosslinking agents (Tg = 145°C)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, acetic anhydride, acetyl chloride, and various bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds that share structural similarities with N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide. The benzofuran moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofuran have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that derivatives of benzofuran can exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. This makes them promising candidates for the development of new antimicrobial agents .

Enzyme Inhibition

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar compounds have demonstrated inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial targets for managing conditions like Type 2 diabetes and Alzheimer's disease .

Molecular Interactions

The compound's ability to interact with cellular targets is largely due to its structural features. The presence of the benzofuran ring allows for π–π stacking interactions with aromatic amino acids in target proteins, while the furan moiety may facilitate hydrogen bonding and enhance binding affinity to enzyme active sites.

Cellular Pathway Modulation

Research suggests that compounds with similar structures can modulate key signaling pathways such as MAPK/ERK and PI3K/Akt pathways, leading to altered cell cycle progression and apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of benzofuran derivatives on human cancer cell lines, revealing that certain derivatives exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4. The results indicated a significant reduction in cell viability at low concentrations, suggesting a potential for clinical application in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide were tested against multi-drug resistant bacterial strains. The findings showed promising results, with several compounds demonstrating significant inhibition zones compared to control antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These could include:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the furan-2-ylmethyl group.

N-benzyl-2-(benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the dimethyl groups on the benzofuran ring.

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-acetamide: Lacks the furan-2-ylmethyl group.

Uniqueness

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both the benzofuran and furan moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide is . The compound features a benzofuran core, which is known for its diverse biological properties. The presence of both furan and benzyl groups contributes to its pharmacological potential.

Antimicrobial Activity

Benzofuran derivatives, including compounds similar to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide, have been studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit significant activity against various bacterial strains and fungi. For instance, a series of benzofuran derivatives demonstrated potent antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 8 | M. tuberculosis |

| Compound 2 | 2 | M. tuberculosis |

| Compound 3 | 0.78 | E. coli |

| Compound 4 | 20 | S. aureus |

Anticancer Activity

Studies have also highlighted the anticancer potential of benzofuran derivatives. Compounds containing the benzofuran structure have shown promising results in inhibiting cancer cell proliferation in various cancer types, including breast cancer and leukemia. The mechanism often involves the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Breast Cancer |

| Compound B | 10 | Leukemia |

| Compound C | 25 | Colon Cancer |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease mechanisms. For example, certain benzofuran derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease .

Table 3: Enzyme Inhibition by Benzofuran Derivatives

| Compound | IC50 (μM) | Enzyme |

|---|---|---|

| Compound X | 0.0075 | Acetylcholinesterase |

| Compound Y | 0.0057 | Acetylcholinesterase |

Case Studies

- Antimycobacterial Activity : A study synthesized several benzofuran derivatives and tested them against M. tuberculosis. The most active compound exhibited an MIC value significantly lower than existing treatments, indicating its potential as a new therapeutic agent .

- Anticancer Screening : In vitro studies evaluated the effects of various benzofuran compounds on breast cancer cell lines. Results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. Example Protocol :

- Step 1 : React 4,6-dimethyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the acyl chloride.

- Step 2 : Couple with N-(furan-2-ylmethyl)benzylamine in dichloromethane at 0°C, followed by slow warming to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% pure product .

How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Q. Basic Characterization Workflow

- 1H/13C NMR :

- Benzofuran protons : Aromatic signals at δ 6.8–7.5 ppm (integration for 4,6-dimethyl substituents).

- Acetamide backbone : Distinct N–CH2–CO resonance (δ 3.8–4.2 ppm) and carbonyl (C=O) at ~170 ppm in 13C NMR.

- Furan and benzyl groups : Furan protons (δ 6.2–6.4 ppm) and benzyl CH2 (δ 4.5–4.7 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Data Interpretation Example :

A split signal at δ 4.6 ppm (2H, d, J = 14 Hz) corresponds to the diastereotopic methylene protons of the N-benzyl group, confirming successful alkylation .

What strategies resolve low yields during coupling of benzofuran and acetamide moieties?

Q. Advanced Synthesis Optimization

- Activation of Carboxylic Acids : Use HATU/DCC instead of thionyl chloride for milder conditions.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.

- Catalysis : Add 5 mol% DMAP to enhance acylation efficiency.

- Byproduct Mitigation : Monitor reaction progress via TLC; quench unreacted reagents with aqueous NaHCO3.

Reported yield improvements: 45% → 68% under optimized DMF/DMAP conditions .

How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

Q. Advanced Structural Analysis

- Crystallization : Grow single crystals via slow evaporation of toluene/ethanol mixtures.

- SHELXL Refinement :

Q. Key Parameters from Evidence :

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle | 60.5° (benzofuran vs. acetamide) | |

| H-bond Distance | 2.89 Å (N–H···O) |

What in vitro models assess the compound’s biological activity?

Q. Basic Bioactivity Screening

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution.

- Cytotoxicity : MTT assay on HEK-293 cells (IC50 determination).

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or CYP450 isoforms.

Preliminary data for analogs show MIC values of 8–32 µg/mL against Gram-positive pathogens .

How do computational methods (DFT) predict reactivity and stability?

Q. Advanced Computational Studies

- DFT Workflow :

- Geometry optimization at B3LYP/6-31G(d) level.

- Frontier orbital analysis (HOMO-LUMO gap) to assess electrophilicity.

- Conformational sampling via relaxed potential energy scans.

- Key Findings :

What role do benzofuran substituents play in modulating bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- 4,6-Dimethyl Groups : Enhance lipophilicity (logP +0.5), improving membrane permeability.

- Furan vs. Thiophene : Furan’s oxygen increases hydrogen-bonding potential, enhancing target affinity (e.g., 10-fold higher activity vs. thiophene analogs).

- N-Benzyl Substitution : Reduces metabolic clearance in hepatic microsome assays (t₁/₂ increased from 2.1 to 4.7 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.